[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone
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Overview
Description
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is a potent, nonpeptide inhibitor of human mast cell tryptase. It is a small molecule with the molecular formula C26H24N2O3 and a molecular weight of 412.48 g/mol . This compound has been identified as a selective tryptase inhibitor with oral efficacy in animal models of airway inflammation .
Preparation Methods
The synthesis of [5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone involves the preparation of spirocyclic piperidine amide derivatives. The synthetic route includes the formation of a spirocyclic structure through a series of chemical reactions. The key steps involve the reaction of benzofuran derivatives with piperidine amides under specific conditions to form the desired spirocyclic compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts.
Scientific Research Applications
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of spirocyclic piperidine amide derivatives.
Biology: The compound is used to investigate the role of tryptase in various biological processes, including allergic and inflammatory responses.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting tryptase.
Mechanism of Action
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone exerts its effects by inhibiting human mast cell tryptase, a serine protease involved in allergic and inflammatory responses. The compound binds to the active site of tryptase, preventing its enzymatic activity. This inhibition reduces the release of inflammatory mediators and alleviates symptoms associated with allergic and inflammatory conditions .
Comparison with Similar Compounds
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone is compared with other similar compounds, such as spirocyclic piperidine amide derivatives. These compounds share a similar spirocyclic structure and exhibit tryptase inhibitory activity. this compound is unique due to its high selectivity and potency as a tryptase inhibitor . Other similar compounds include:
- RWJ-58643
- RWJ-56423
- Spiro-dihydrobenzofuran analogues
Properties
CAS No. |
1025795-11-2 |
---|---|
Molecular Formula |
C33H30N2O5 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone;benzoic acid |
InChI |
InChI=1S/C26H24N2O3.C7H6O2/c27-17-20-7-10-23-22(16-20)26(18-30-23)12-14-28(15-13-26)25(29)24-11-9-21(31-24)8-6-19-4-2-1-3-5-19;8-7(9)6-4-2-1-3-5-6/h1-5,7,9-11,16H,12-15,17-18,27H2;1-5H,(H,8,9) |
InChI Key |
BOSSCQOUHQQZCJ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCC12COC3=C2C=C(C=C3)CN)C(=O)C4=CC=C(O4)C#CC5=CC=CC=C5.C1=CC=C(C=C1)C(=O)O |
Key on ui other cas no. |
1025795-11-2 |
Synonyms |
JNJ-27390467 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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